molecular formula C16H20N2O2 B12478016 2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione

Cat. No.: B12478016
M. Wt: 272.34 g/mol
InChI Key: GMVZQGHULXYRHH-UHFFFAOYSA-N
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Description

2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is a compound belonging to the class of isoindoline-1,3-dione derivatives. These compounds are known for their significant medicinal properties, particularly in the inhibition of cyclooxygenase enzymes . The structure of this compound includes a hexahydro-1H-isoindole-1,3(2H)-dione core with a 4-methylphenylamino group attached via a methylene bridge.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione typically involves the reaction of hexahydrophthalic anhydride with 4-methylphenylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified by recrystallization from ethanol .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of N-substituted derivatives.

Scientific Research Applications

2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily through the inhibition of cyclooxygenase enzymes. It binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain . This inhibition reduces the production of inflammatory mediators, thereby exerting anti-inflammatory and analgesic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)phthalimide
  • N-(4-methylphenyl)succinimide
  • N-(4-methylphenyl)maleimide

Uniqueness

2-{[(4-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione is unique due to its hexahydro-1H-isoindole-1,3(2H)-dione core, which imparts specific chemical and biological properties. Compared to other similar compounds, it exhibits a higher affinity for cyclooxygenase enzymes, making it a more potent inhibitor .

Properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

2-[(4-methylanilino)methyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione

InChI

InChI=1S/C16H20N2O2/c1-11-6-8-12(9-7-11)17-10-18-15(19)13-4-2-3-5-14(13)16(18)20/h6-9,13-14,17H,2-5,10H2,1H3

InChI Key

GMVZQGHULXYRHH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCN2C(=O)C3CCCCC3C2=O

Origin of Product

United States

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